2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
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Overview
Description
2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C16H10N4O3 and its molecular weight is 306.281. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthesis Methods
Research has introduced innovative synthesis approaches for compounds with structural similarities to "2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione". For instance, a study explored the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to the formation of complex heterocycles, highlighting a method for creating compounds with potential biological relevance (Vasilin et al., 2015).
Structural and Spectral Analysis
Another study synthesized and characterized a compound structurally similar to "this compound", providing insights into its crystal structure and potential for non-linear optical (NLO) applications due to its transparency in UV, visible, and NIR regions (Prathap et al., 2017).
Chemical Sensing Applications
The development of chemosensors based on the phthalimide structure has been reported, with specific focus on detecting Cu(II) ions in aqueous solutions. Such compounds, including those structurally related to "this compound", demonstrate the potential for environmental monitoring and analytical chemistry applications (Patil et al., 2019).
Biological Activity
Compounds with the isoindole-1,3-dione structure have been investigated for their biological activities, including antimicrobial properties and enzyme inhibition. For instance, novel azaimidoxy compounds with the isoindole-1,3-dione moiety have been synthesized and evaluated as potential chemotherapeutic agents due to their antimicrobial activities (Jain et al., 2006). Furthermore, derivatives of 2-((pyridinylamino)methyl)isoindoline-1,3-dione have shown inhibition potency against tyrosinase, an enzyme relevant in melanin synthesis, which might have implications for cosmetic and dermatological applications (Then et al., 2018).
Advanced Material Applications
The synthesis and characterization of novel dinuclear Eu^3+ complexes using quadridentate compounds structurally related to "this compound" have been explored. These studies provide insights into the modification of photoluminescent properties for potential applications in material science and optoelectronics (Zhen-jun, 2011).
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities . They have been found to show moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
The 1,2,4-oxadiazole moiety is known to interact with biological targets through hydrogen bonding . This interaction can lead to changes in the biological function of the target, resulting in the observed biological activity.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit a variety of biological activities, including nematocidal, anti-fungal, and antibacterial effects .
Future Directions
The future directions for the study of 1,2,4-oxadiazole derivatives include the discovery of new 1,2,4-oxadiazole-based anticancer drugs . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Properties
IUPAC Name |
2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c21-15-11-5-1-2-6-12(11)16(22)20(15)9-13-18-14(19-23-13)10-4-3-7-17-8-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEWJAYEHJKGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.